1,1,1,3-Tetrachlorooctane
Overview
Description
1,1,1,3-Tetrachlorooctane is an organic compound with the molecular formula C8H14Cl4 It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms attached to an octane backbone
Preparation Methods
The synthesis of 1,1,1,3-Tetrachlorooctane typically involves the chlorination of octane. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the exclusion of moisture to prevent side reactions. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,1,1,3-Tetrachlorooctane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other halogens or functional groups under appropriate conditions. Common reagents include halogenating agents like bromine or iodine.
Reduction Reactions: The compound can be reduced to form lower chlorinated derivatives. Reagents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Rearrangement Reactions: Under certain conditions, this compound can undergo rearrangement to form different isomers. This can be facilitated by the presence of Lewis acids or other catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction may yield 1,1,3-trichlorooctane, while substitution with bromine may produce 1,1,1,3-tetrabromooctane.
Scientific Research Applications
1,1,1,3-Tetrachlorooctane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chlorinated compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with chlorinated moieties.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism by which 1,1,1,3-Tetrachlorooctane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
1,1,1,3-Tetrachlorooctane can be compared with other chlorinated hydrocarbons such as:
- 1,1,1,3-Tetrachloropropane
- 1,1,1,3-Tetrachlorobutane
- 1,1,1,3-Tetrachlorohexane
These compounds share similar chemical properties but differ in their carbon chain length and the position of chlorine atoms
Properties
IUPAC Name |
1,1,1,3-tetrachlorooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Cl4/c1-2-3-4-5-7(9)6-8(10,11)12/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGHONGVQHTQDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505061 | |
Record name | 1,1,1,3-Tetrachlorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18088-13-6 | |
Record name | 1,1,1,3-Tetrachlorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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